Lipophilicity (XLogP3) Divergence Between 2-Methoxyphenylsulfonyl and Butylsulfonyl Analogs
The target compound (CID 56764529) exhibits a computed XLogP3 of 2.2, compared to 1.9 for the butylsulfonyl analog (2-(1-(butylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole, CID 52417258). This difference of 0.3 log units indicates higher lipophilicity, which can enhance membrane permeability but may also affect aqueous solubility and non-specific protein binding [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Butylsulfonyl analog: 1.9 |
| Quantified Difference | +0.3 log units (higher lipophilicity for the target compound) |
| Conditions | Calculated by XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 release) |
Why This Matters
A 0.3 log unit increase in XLogP3 can translate to a measurable difference in octanol-water partitioning, impacting assay-specific outcomes such as cell permeability and non-specific binding; researchers optimizing for CNS penetration or cellular uptake should consider this divergence.
- [1] PubChem Compound Summary for CID 56764529. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 52417258 (2-(1-(butylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole). National Center for Biotechnology Information. View Source
